molecular formula C10H13N3O B3200037 (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine CAS No. 1017357-82-2

(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

Cat. No. B3200037
CAS RN: 1017357-82-2
M. Wt: 191.23 g/mol
InChI Key: GQGUVFRJNFDXFI-UHFFFAOYSA-N
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Description

The compound “(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine” is a derivative of the imidazole group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of “(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine” can be represented by the InChI code: 1S/C10H13N3O.2ClH/c1-6(11)10-12-8-4-3-7(14-2)5-9(8)13-10;;/h3-6H,11H2,1-2H3,(H,12,13);2*1H .


Physical And Chemical Properties Analysis

The molecular weight of “(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine” is 191.23 . The compound is likely to be a solid at room temperature .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . They showed inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory and Analgesic Activities

Indole derivatives also exhibit anti-inflammatory and analgesic activities . Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown these activities along with a low ulcerogenic index .

Anticancer Activity

Indole derivatives have been used in the treatment of cancer cells . They play a main role in cell biology and have attracted increasing attention in recent years . The application of indole derivatives as biologically active compounds has shown various biologically vital properties .

Antimicrobial Activity

Indole derivatives possess antimicrobial activities . They have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Antidiabetic Activity

Indole derivatives have shown potential as antidiabetic agents . They have been reported to show different biological activities, including antidiabetic activity .

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant activities . They have been found to show different biological activities, including antioxidant activity .

properties

IUPAC Name

(5-methoxy-1-methylbenzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13-9-4-3-7(14-2)5-8(9)12-10(13)6-11/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGUVFRJNFDXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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